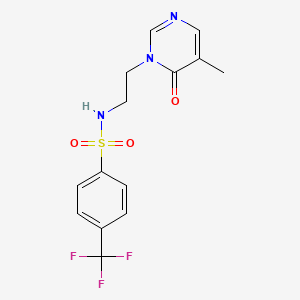
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their structural versatility and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials
5-methyl-6-oxopyrimidine
4-(trifluoromethyl)benzenesulfonyl chloride
Ethylenediamine
Synthesis Process
Step 1: : The synthesis begins with the preparation of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethanol by reacting 5-methyl-6-oxopyrimidine with ethylene oxide under acidic conditions.
Step 2: : The intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like pyridine to yield N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide.
Industrial Production Methods
The industrial preparation involves similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Common techniques such as recrystallization and chromatography are employed for purification.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions when exposed to strong oxidizing agents.
Reduction: : Reduction reactions can be induced using hydride donors like lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the aromatic ring and pyrimidine moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of corresponding amines.
Substitution: : Various derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
Chemistry
Catalysis: : Used as a ligand in transition metal catalyzed reactions.
Synthesis: : Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Pharmaceuticals: : Potential application in drug development for its bioactive properties.
Industry
Material Science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.
Mécanisme D'action
Molecular Targets and Pathways Involved
The compound interacts with specific proteins and enzymes, primarily targeting the active sites and disrupting normal cellular functions. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or modulator in biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(5-methyl-4-oxo-4,5-dihydropyrimidin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide
N-(2-(5-methyl-6-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability compared to other similar compounds, making it unique in its class.
There you go! Hope that gave you a deep dive into N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Anything else you're curious about?
Propriétés
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-10-8-18-9-20(13(10)21)7-6-19-24(22,23)12-4-2-11(3-5-12)14(15,16)17/h2-5,8-9,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINZTJUTSLBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2474178.png)
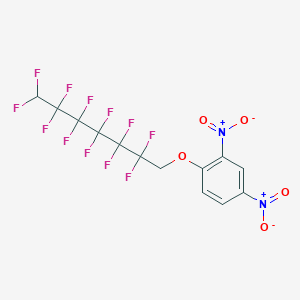
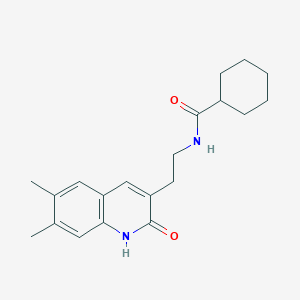
![[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-AMINE HYDROCHLORIDE](/img/structure/B2474185.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2474187.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2474190.png)
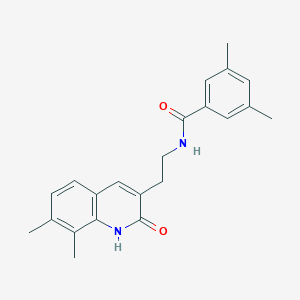
![4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)
![N-methyl-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide](/img/structure/B2474195.png)
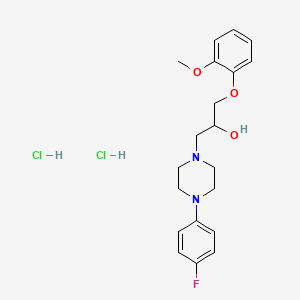

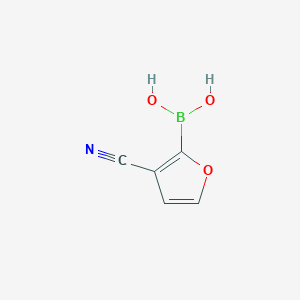
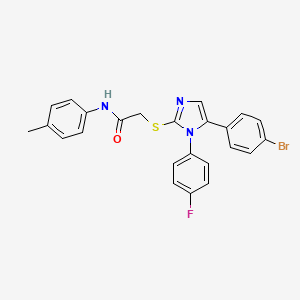
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)
